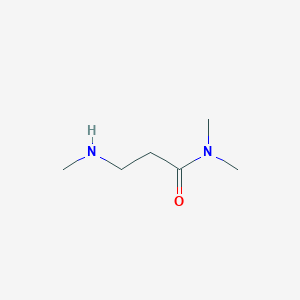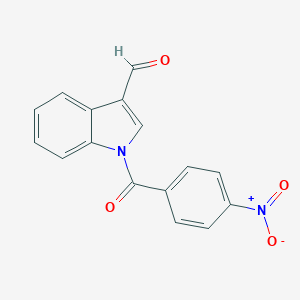
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. It is commonly used in scientific research for various applications, including drug discovery, biochemistry, and pharmacology. This compound has gained significant attention due to its unique properties and potential for developing new drugs. In
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of protein kinases. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anti-tuberculosis agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of other indole derivatives. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has significant potential for future research and development. Some potential future directions include:
1. Developing new derivatives of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde with improved pharmacological properties.
2. Investigating the mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in more detail.
3. Studying the potential use of this compound as an anti-tuberculosis agent.
4. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for the synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde and its derivatives.
6. Studying the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that has significant potential for scientific research and drug development. Its unique properties and potential for developing new drugs make it an important compound in the field of pharmacology and biochemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde involves the reaction of 4-nitrobenzoyl chloride with indole-3-carbaldehyde in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by column chromatography to obtain a pure compound. The yield of the product is generally high, and the purity can be determined by NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is widely used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other indole derivatives. It is also used in drug discovery and development, as it has been shown to have potential as an anticancer agent. Additionally, it is used in biochemistry and pharmacology research to study the mechanism of action of various enzymes and receptors.
Propiedades
Número CAS |
126592-77-6 |
|---|---|
Nombre del producto |
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
1-(4-nitrobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H |
Clave InChI |
NYFTXUZGBLOIKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Sinónimos |
N-(p-nitrobenzoyl)indole-3-carboxaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



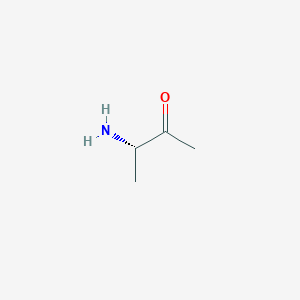
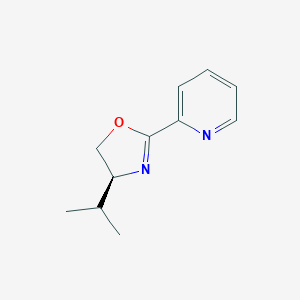

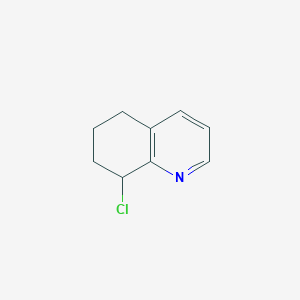
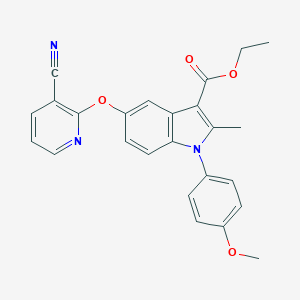
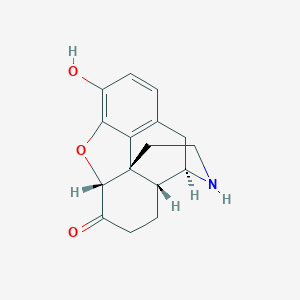
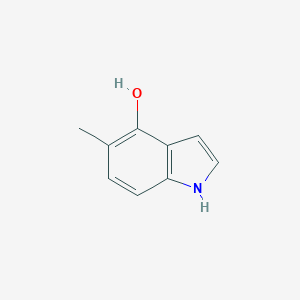
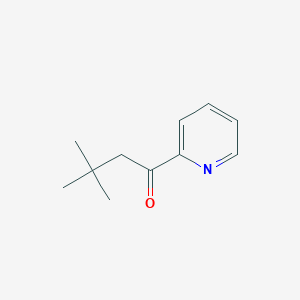

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)
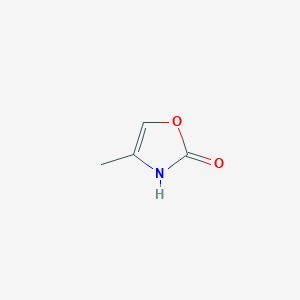
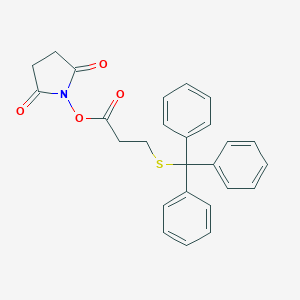
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
